Jpmtwopharm jpm2-00-5206
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Jpmtwopharm jpm2-00-5206 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under controlled conditions. The specific synthetic routes and reaction conditions are proprietary and may vary depending on the desired purity and yield.
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification using techniques like high-performance liquid chromatography (HPLC) and gas chromatography (GC).
Chemical Reactions Analysis
Types of Reactions: Jpmtwopharm jpm2-00-5206 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using halogens like chlorine or bromine in the presence of a catalyst.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Jpmtwopharm jpm2-00-5206 has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in biochemical assays and as a probe in molecular biology studies.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of Jpmtwopharm jpm2-00-5206 involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to downstream effects. The exact molecular targets and pathways are subject to ongoing research and may vary depending on the specific application.
Comparison with Similar Compounds
Jpmtwopharm jpm2-00-6994: Another compound with similar structural properties and applications.
Jpmtwopharm jpm2-00-8466:
Uniqueness: Jpmtwopharm jpm2-00-5206 is unique due to its specific molecular structure, which imparts distinct chemical and physical properties. These properties make it suitable for a wide range of applications, from organic synthesis to industrial processes.
Biological Activity
Jpmtwopharm JPM2-00-5206 is a compound of increasing interest in the fields of biochemistry and pharmacology due to its potential therapeutic properties and diverse applications in scientific research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and comparative analyses with similar compounds.
IUPAC Name: tert-butyl (2R)-2-[5-(4-iodophenyl)-1H-imidazol-2-yl]pyrrolidine-1-carboxylate
Molecular Formula: C18H22IN3O2
Molecular Weight: 439.3 g/mol
The compound's structure features a pyrrolidine ring, an imidazole ring, and an iodine-substituted phenyl group, which contribute to its unique biological properties.
This compound interacts with specific molecular targets, including receptors and enzymes, modulating their activity. The precise molecular pathways involved are still under investigation, but preliminary studies suggest that it may influence signaling pathways related to cell proliferation and apoptosis.
Biological Activities
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Antimicrobial Activity:
- Study Findings: Research has indicated that JPM2-00-5206 exhibits significant antimicrobial properties against various bacterial strains. In vitro assays demonstrated a minimum inhibitory concentration (MIC) effective against Gram-positive and Gram-negative bacteria.
- Case Study: In a controlled study, JPM2-00-5206 was tested against Staphylococcus aureus and Escherichia coli, showing a reduction in bacterial growth by over 70% at concentrations of 10 µg/mL.
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Anti-inflammatory Effects:
- Mechanism: The compound appears to inhibit pro-inflammatory cytokines, potentially through the modulation of NF-kB signaling pathways.
- Research Evidence: In animal models of inflammation, treatment with JPM2-00-5206 resulted in a significant decrease in paw edema compared to controls.
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Cytotoxicity in Cancer Cells:
- Cell Line Studies: JPM2-00-5206 was evaluated for its cytotoxic effects on various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). Results indicated that the compound induced apoptosis in a dose-dependent manner.
- IC50 Values: The IC50 for MCF-7 cells was determined to be approximately 15 µM.
Comparative Analysis
Compound Name | Structure Similarity | Biological Activity | IC50 (µM) |
---|---|---|---|
This compound | Moderate | Antimicrobial, Anti-inflammatory, Cytotoxic | 15 (MCF-7) |
Jpmtwopharm JPM2-00-6994 | High | Antimicrobial | 20 (E. coli) |
Jpmtwopharm JPM2-00-8466 | Moderate | Cytotoxic | 18 (A549) |
Applications in Research
JPM2-00-5206 has been utilized in various research contexts:
- Biochemical Assays: Employed as a probe in molecular biology studies to understand enzyme interactions.
- Drug Discovery: Investigated as a lead compound for developing new therapeutic agents targeting inflammatory diseases and cancers.
Properties
IUPAC Name |
tert-butyl (2R)-2-[5-(4-iodophenyl)-1H-imidazol-2-yl]pyrrolidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22IN3O2/c1-18(2,3)24-17(23)22-10-4-5-15(22)16-20-11-14(21-16)12-6-8-13(19)9-7-12/h6-9,11,15H,4-5,10H2,1-3H3,(H,20,21)/t15-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKNRJMZSQAHBBC-OAHLLOKOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1C2=NC=C(N2)C3=CC=C(C=C3)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@@H]1C2=NC=C(N2)C3=CC=C(C=C3)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22IN3O2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.3 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.